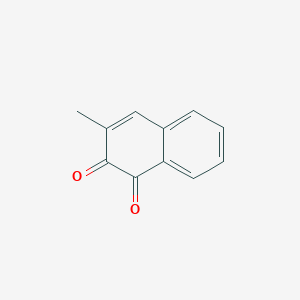
Naphthalenedione, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenedione, methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Naphthalenedione, methyl- is also referred to as menadione or vitamin K3, which is a synthetic form of vitamin K.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenedione, methyl- can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene using chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces naphthalenedione, methyl- as the main product.
Industrial Production Methods
In industrial settings, naphthalenedione, methyl- is produced through large-scale oxidation processes. The starting material, 2-methylnaphthalene, is oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalenedione, methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalenedione, methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies related to cellular respiration and oxidative stress due to its ability to generate reactive oxygen species.
Medicine: It is used as a vitamin K supplement to treat vitamin K deficiency and related disorders. It also has potential anticancer properties and is being studied for its role in cancer therapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Naphthalenedione, methyl- exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood clotting and bone metabolism. The compound is converted to its active form, menaquinone (vitamin K2), in the liver, where it participates in the carboxylation process.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone: A closely related compound with similar chemical properties but lacks the methyl group.
Menadione (Vitamin K3): Another name for naphthalenedione, methyl-, highlighting its role as a synthetic vitamin K.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.
Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria in the gut.
Uniqueness
Naphthalenedione, methyl- is unique due to its synthetic origin and its ability to be converted into the active form of vitamin K2 in the body. This makes it a valuable compound for both research and therapeutic applications, particularly in the treatment of vitamin K deficiency and related disorders.
Properties
CAS No. |
31907-43-4 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12/h2-6H,1H3 |
InChI Key |
DPYICENZOMGYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
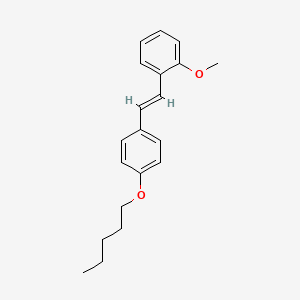
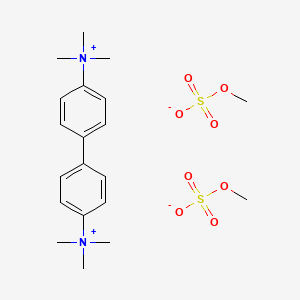
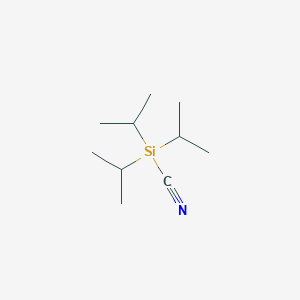
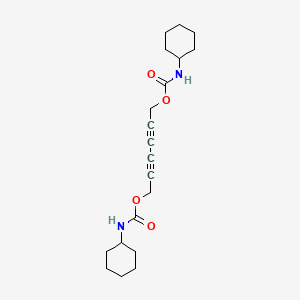
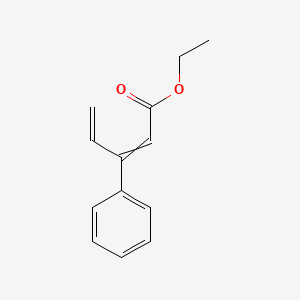
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
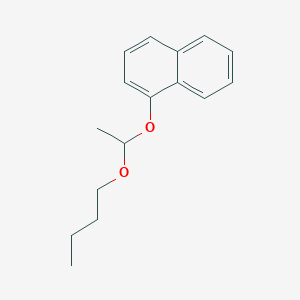
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
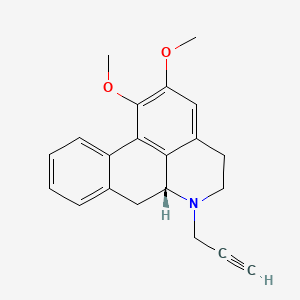
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

